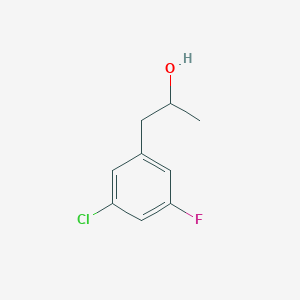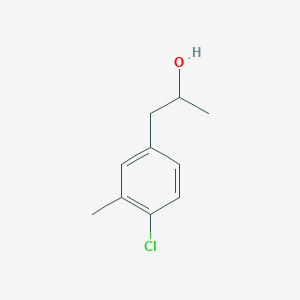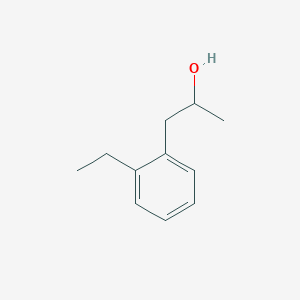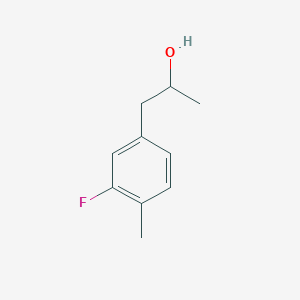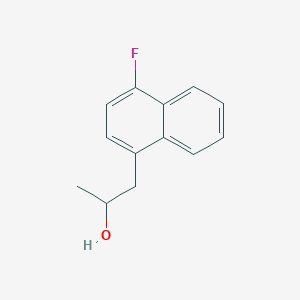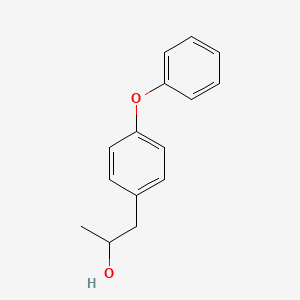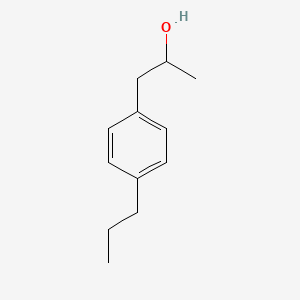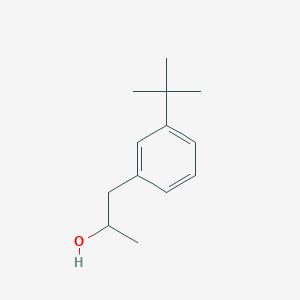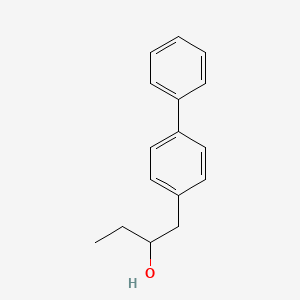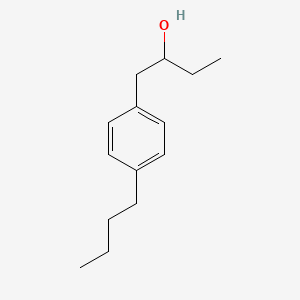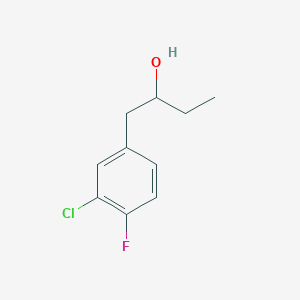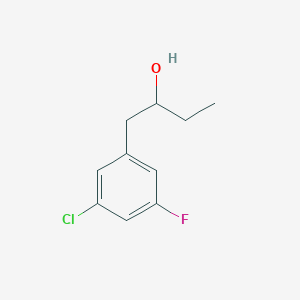
1-(3-Ethylphenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethylphenyl)propan-2-ol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom that is part of a propyl chain, which is further connected to a phenyl ring substituted with an ethyl group at the meta position
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)propan-2-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 3-ethylbenzyl chloride with magnesium in the presence of dry ether to form a Grignard reagent. This reagent is then reacted with acetone to yield this compound.
Reduction of Ketones: Another method involves the reduction of 1-(3-ethylphenyl)propan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes, ensuring high yield and purity.
化学反应分析
Types of Reactions: 1-(3-Ethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(3-ethylphenyl)propan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 1-(3-ethylphenyl)propan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran (THF).
Major Products:
Oxidation: 1-(3-Ethylphenyl)propan-2-one.
Reduction: 1-(3-Ethylphenyl)propan-2-amine.
Substitution: 1-(3-Ethylphenyl)propan-2-chloride or 1-(3-Ethylphenyl)propan-2-bromide.
科学研究应用
1-(3-Ethylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-(3-ethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.
Pathways: The compound can participate in metabolic pathways involving alcohol dehydrogenases and other enzymes, leading to its conversion into other biologically active compounds.
相似化合物的比较
1-(3-Ethylphenyl)propan-2-ol can be compared with other similar compounds, such as:
1-(4-Ethylphenyl)propan-2-ol: Similar structure but with the ethyl group at the para position.
1-(3-Methylphenyl)propan-2-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Ethylphenyl)ethanol: Similar structure but with a shorter carbon chain.
属性
IUPAC Name |
1-(3-ethylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-10-5-4-6-11(8-10)7-9(2)12/h4-6,8-9,12H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQZACOJFRFICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
